molecular formula C13H27N3O2 B1275745 1-(4-Boc-aminobutyl)piperazine CAS No. 874831-61-5

1-(4-Boc-aminobutyl)piperazine

Cat. No.: B1275745
CAS No.: 874831-61-5
M. Wt: 257.37 g/mol
InChI Key: MGUWFJKBUTXYBW-UHFFFAOYSA-N
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Description

1-(4-Boc-aminobutyl)piperazine is an organic compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol. It is also known as tert-Butyl (4-(piperazin-1-yl)butyl)carbamate. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Boc-aminobutyl)piperazine can be synthesized through the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield the desired compound with high efficiency and purity .

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized to achieve high yields and purity while minimizing environmental impact. Recent advancements have focused on improving the efficiency of these processes, making them more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Boc-aminobutyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides using catalysts such as CuBr and bases like K3PO4.

Common Reagents and Conditions:

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc protecting group.

    Coupling Reactions: Catalysts like CuBr and bases such as K3PO4 are used in Buchwald-Hartwig coupling reactions.

Major Products Formed:

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Aryl-substituted Piperazines: Coupling reactions with aryl halides produce aryl-substituted piperazines.

Scientific Research Applications

1-(4-Boc-aminobutyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including piperazinyl amides and derivatives with dual receptor affinities.

    Biology: The compound is utilized in the study of receptor binding affinities and structure-activity relationship studies to optimize receptor interactions.

    Medicine: It plays a crucial role in the development of therapeutic agents aimed at treating psychiatric disorders by targeting D2 and 5-HT1A receptors.

    Industry: The compound is used in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

    1-Boc-piperazine: A similar compound with a Boc-protected piperazine ring, used in similar synthetic applications.

    1-Boc-4-(4-aminophenyl)piperazine: Another derivative used in the synthesis of biologically active compounds.

Uniqueness: 1-(4-Boc-aminobutyl)piperazine is unique due to its specific structure, which allows for selective protection and subsequent reactions of the amine group. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Properties

IUPAC Name

tert-butyl N-(4-piperazin-1-ylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15-6-4-5-9-16-10-7-14-8-11-16/h14H,4-11H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWFJKBUTXYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399728
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-61-5
Record name 1-(4-Boc-aminobutyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-tert-butoxycarbonylaminobutyl)piperazine-1-carboxylic acid benzyl ester (16) (3.26 g, 8.33 mmol), acetic acid (0.5 mL), and palladium hydroxide on carbon (60% wet, 0.98 g) in methanol (15 mL) was stirred under atmospheric hydrogen for 16 h. The catalyst was removed by suction filtration over Celite. The filtrate was concentrated in vacuo and the resulting residue was purified by Biotage silica gel column chromatography using concentrated ammonium hydroxide/methanol/dichloromethane to give 17 as a yellow oil (1.94 g, 91% yield): 1H NMR (300 MHz, CDCl3) δ 1.44 (s, 9H), 1.53 (m, 4H), 2.35 (m, 6H), 2.45 (br, 1H), 2.94 (t, 4H), 3.12 (m, 2H), 5.32 (br, 1H); ESI MS m/z 258 [C13H27N3O2+H]+.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Name
Yield
91%

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